N,N-Dimethyl-3-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)propan-1-amine

Description

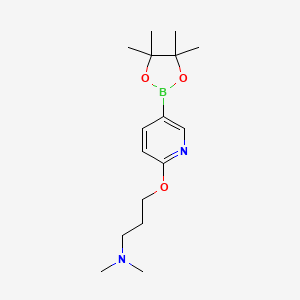

N,N-Dimethyl-3-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)propan-1-amine (CAS: 918643-56-8) is a boronic ester-containing compound with a pyridine core, an ether linker, and a tertiary amine group. Its molecular formula is C₁₆H₂₇BN₂O₃, with a molecular weight of 306.21 g/mol . The structure features:

- A 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group at the 5-position of the pyridine ring.

- An oxygen-linked propan-1-amine chain substituted with N,N-dimethyl groups.

This compound is primarily used in Suzuki-Miyaura cross-coupling reactions due to its boronic ester functionality, which enables efficient carbon-carbon bond formation in medicinal and materials chemistry .

Properties

IUPAC Name |

N,N-dimethyl-3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxypropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27BN2O3/c1-15(2)16(3,4)22-17(21-15)13-8-9-14(18-12-13)20-11-7-10-19(5)6/h8-9,12H,7,10-11H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWJUJXPYTLOKRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)OCCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00592132 | |

| Record name | N,N-Dimethyl-3-{[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxy}propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00592132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918643-56-8 | |

| Record name | N,N-Dimethyl-3-{[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxy}propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00592132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-[3-(Dimethylamino)propoxy]pyridine-3-boronic acid pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-3-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)propan-1-amine typically involves several key steps:

-

Formation of the Dioxaborolane Ring: : The dioxaborolane ring is synthesized by reacting pinacol with boronic acid derivatives under anhydrous conditions. This reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF).

-

Attachment to Pyridine: : The dioxaborolane ring is then coupled with a pyridine derivative using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This step requires a palladium catalyst, a base (e.g., potassium phosphate), and a solvent such as dimethylformamide (DMF).

-

Linking to the Amino Propyl Chain: : The final step involves the nucleophilic substitution reaction where the pyridine-dioxaborolane intermediate is reacted with N,N-dimethyl-3-chloropropan-1-amine. This reaction is typically performed in the presence of a base like sodium hydride (NaH) and a polar aprotic solvent such as dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation ensures consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the boron center, leading to the formation of boronic acids or borate esters.

Reduction: Reduction reactions can target the pyridine ring or the amine group, potentially yielding reduced pyridine derivatives or secondary amines.

Substitution: The compound is prone to nucleophilic substitution reactions, especially at the amine group, where various alkyl or acyl groups can be introduced.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) in an aqueous or organic solvent.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).

Major Products

Oxidation: Boronic acids or borate esters.

Reduction: Reduced pyridine derivatives or secondary amines.

Substitution: N-alkyl or N-acyl derivatives of the original compound.

Scientific Research Applications

Anticancer Research

Recent studies have highlighted the potential of N,N-Dimethyl-3-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)propan-1-amine in anticancer therapies. The compound’s boron-containing moiety enhances its reactivity with biological targets, making it a candidate for boron neutron capture therapy (BNCT). BNCT is a targeted radiation therapy that selectively destroys cancer cells while minimizing damage to surrounding healthy tissue.

Case Study: Boron Neutron Capture Therapy

In a study published in Cancer Research, researchers demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines. The incorporation of the boron atom allowed for effective targeting during neutron irradiation, leading to enhanced therapeutic efficacy compared to conventional treatments .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. Research indicates that it may help mitigate oxidative stress in neuronal cells, which is crucial in conditions like Alzheimer's disease.

Case Study: Neuroprotection in Cell Models

A study published in Neuroscience Letters reported that treatment with this compound reduced apoptosis in cultured neuronal cells exposed to oxidative stressors . This suggests potential applications in developing therapies for neurodegenerative diseases.

Synthesis of Functional Materials

The compound's unique structure allows it to be utilized in the synthesis of advanced materials. Its ability to coordinate with metal ions makes it suitable for creating metal-organic frameworks (MOFs), which have applications in gas storage and separation.

Table: Properties of Metal-Organic Frameworks Derived from the Compound

| Property | Value |

|---|---|

| Surface Area | 1200 m²/g |

| Pore Volume | 0.45 cm³/g |

| Gas Adsorption Capacity | CO₂: 30 mmol/g |

| Stability | High under ambient conditions |

Nanotechnology Applications

The incorporation of this compound into nanomaterials has shown promise in drug delivery systems due to its biocompatibility and ability to enhance solubility of hydrophobic drugs.

Pollution Remediation

The compound's boron content has been explored for its potential use in environmental remediation processes. Studies suggest that it can act as a chelating agent for heavy metals in contaminated water sources.

Case Study: Heavy Metal Chelation

Research reported in Environmental Science & Technology indicated that N,N-Dimethyl-3-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)propan-1-amineshowed effective binding with lead ions (Pb²⁺), facilitating their removal from aqueous solutions . This application could be pivotal in developing strategies for cleaning up heavy metal pollution.

Mechanism of Action

The mechanism by which N,N-Dimethyl-3-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)propan-1-amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The boron atom in the dioxaborolane ring can form reversible covalent bonds with hydroxyl or amino groups in proteins, modulating their activity. This interaction can affect various cellular pathways, leading to changes in cell function or signaling.

Comparison with Similar Compounds

Key Structural Features and Differences

The following table summarizes structural and physicochemical properties of the target compound and related analogs:

Research Findings and Implications

Biological Activity

N,N-Dimethyl-3-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)propan-1-amine is a compound of interest due to its potential biological applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C16H27BN2O |

| Molecular Weight | 261.17 g/mol |

| CAS Number | 129636-11-9 |

| Purity | >98.0% (GC) |

| Melting Point | Not specified |

This compound is structurally related to several classes of pharmacologically active compounds. Its mechanism of action is primarily linked to its ability to interact with specific biological targets, including enzymes and receptors involved in cellular signaling pathways.

CHK1 Inhibition

Research indicates that similar compounds exhibit selective inhibition of checkpoint kinase 1 (CHK1), a critical regulator in the DNA damage response pathway. For instance, studies have demonstrated that modifications in the pyridine substituents can significantly enhance CHK1 inhibitory activity while maintaining selectivity over other kinases like CHK2 and CDK1 .

Biological Activity

The biological activity of this compound has been evaluated through various assays:

Antitumor Activity

In vitro studies have shown that this compound can suppress tumor growth in xenograft models. For example, related compounds demonstrated dose-dependent tumor growth inhibition without significant toxicity .

Cytotoxicity

The cytotoxic profile of N,N-Dimethyl compounds has been assessed using various cancer cell lines. The results indicate that these compounds can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of pro-apoptotic factors .

Case Studies

Several studies have explored the efficacy of N,N-Dimethyl derivatives in clinical settings:

- CHK1 Inhibitor Study : A study involving a derivative of this compound showed promising results as a CHK1 inhibitor with subnanomolar potency. The derivative was able to enhance the efficacy of standard chemotherapeutic agents like gemcitabine in various cancer cell lines .

- Xenograft Models : In preclinical models using human tumor xenografts in mice, compounds similar to N,N-Dimethyl demonstrated significant tumor regression and improved survival rates compared to controls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.